

Spectroscopic Analysis of 4-Sec-Butoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Sec-butoxybenzoic acid

Cat. No.: B1353101

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Introduction

4-sec-butoxybenzoic acid, systematically named 4-(butan-2-yloxy)benzoic acid, is an aromatic carboxylic acid. Its chemical structure, consisting of a benzoic acid core functionalized with a sec-butoxy group at the para position, makes it a subject of interest in various fields of chemical research, including materials science and drug discovery. The interplay between the electron-donating alkoxy group and the electron-withdrawing carboxylic acid moiety on the aromatic ring influences its chemical reactivity and physical properties. Accurate characterization of this compound is paramount for its application and further studies, with spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) being indispensable tools for structural elucidation and purity assessment. This guide provides a detailed overview of the available spectroscopic data for **4-sec-butoxybenzoic acid** and outlines the standard experimental protocols for these analytical methods.

Chemical Structure and Properties

Property	Value
IUPAC Name	4-(butan-2-yloxy)benzoic acid
Synonyms	4-sec-butoxybenzoic acid, p-sec-butoxybenzoic acid
Chemical Formula	C ₁₁ H ₁₄ O ₃
Molecular Weight	194.23 g/mol
Appearance	Solid (predicted)
PubChem CID	5132695

Spectroscopic Data

A comprehensive search of available scientific literature and spectral databases indicates that experimental spectroscopic data for **4-sec-butoxybenzoic acid** is not readily available.

Therefore, this guide presents predicted mass spectrometry data and expected ranges for NMR and IR absorptions based on the analysis of structurally similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for **4-sec-butoxybenzoic acid** from computational analysis is summarized below.

Adduct	Predicted m/z
[M+H] ⁺	195.10158
[M+Na] ⁺	217.08352
[M-H] ⁻	193.08702
[M] ⁺	194.09375

Data obtained from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. Although experimental data for **4-sec-butoxybenzoic acid** is not available, the expected chemical shifts (δ) in ppm for ^1H and ^{13}C NMR spectra can be predicted based on the analysis of analogous alkoxybenzoic acids.

Expected ^1H NMR Data (in CDCl_3)

Protons	Multiplicity	Expected Chemical Shift (ppm)
Carboxylic Acid (-COOH)	singlet (broad)	10.0 - 13.0
Aromatic (ortho to -COOH)	doublet	7.9 - 8.1
Aromatic (ortho to -O)	doublet	6.8 - 7.0
Methine (-O-CH-)	sextet	4.4 - 4.6
Methylene (-CH ₂ -)	multiplet	1.6 - 1.8
Methyl (doublet, -CH-CH ₃)	doublet	1.2 - 1.4
Methyl (triplet, -CH ₂ -CH ₃)	triplet	0.9 - 1.1

Expected ^{13}C NMR Data (in CDCl_3)

Carbon	Expected Chemical Shift (ppm)
Carboxylic Acid (-COOH)	170 - 175
Aromatic (C-O)	160 - 165
Aromatic (C-COOH)	120 - 125
Aromatic (CH, ortho to -COOH)	130 - 135
Aromatic (CH, ortho to -O)	110 - 115
Methine (-O-CH-)	75 - 80
Methylene (-CH ₂ -)	28 - 32
Methyl (doublet, -CH-CH ₃)	18 - 22
Methyl (triplet, -CH ₂ -CH ₃)	9 - 13

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for **4-sec-butoxybenzoic acid** are listed below.

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)	Intensity
Carboxylic Acid O-H	Stretch	2500 - 3300	Broad, Strong
Aromatic C-H	Stretch	3000 - 3100	Medium
Aliphatic C-H	Stretch	2850 - 2980	Medium-Strong
Carboxylic Acid C=O	Stretch	1680 - 1710	Strong
Aromatic C=C	Stretch	1580 - 1610, 1450 - 1500	Medium-Strong
C-O	Stretch	1250 - 1300, 1000 - 1100	Strong

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of aromatic carboxylic acids like **4-sec-butoxybenzoic acid** are provided below.

NMR Spectroscopy

^1H and ^{13}C NMR

- **Sample Preparation:** Approximately 5-10 mg of the solid **4-sec-butoxybenzoic acid** is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3 , or dimethyl sulfoxide- d_6 , $\text{DMSO}-d_6$) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm).
- **Instrumentation:** A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is typically used.
- **^1H NMR Acquisition:** A standard proton experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR experiment is conducted. A wider spectral width (e.g., 220 ppm) is used. A larger number of scans is typically required to obtain a good spectrum due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** A small amount of the solid sample is placed directly onto the ATR crystal.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into firm contact with the crystal using a pressure clamp. The sample

spectrum is then recorded, typically in the range of 4000-400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance.

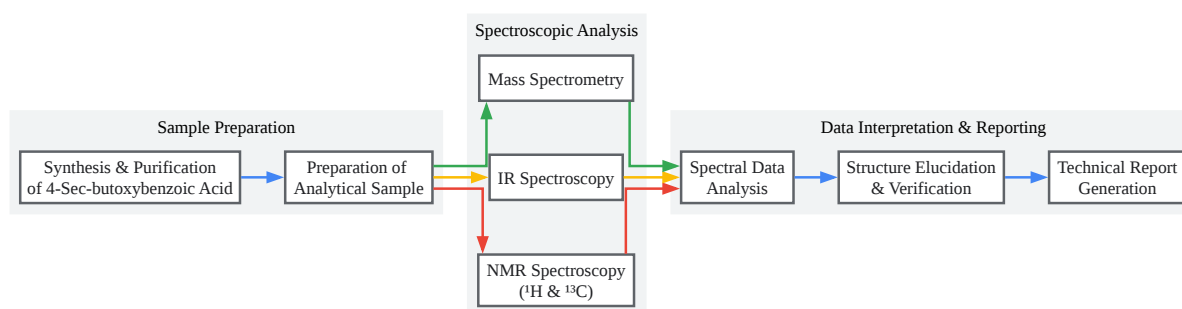
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** The carboxylic acid may need to be derivatized (e.g., by esterification) to increase its volatility for GC analysis. A dilute solution of the derivatized or underivatized compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer, often with an electron ionization (EI) source.
- **GC Separation:** The sample solution is injected into the GC, where it is vaporized and separated on a capillary column. The temperature program of the GC oven is optimized to ensure good separation of the analyte from any impurities.
- **MS Analysis:** As the compound elutes from the GC column, it enters the mass spectrometer. In EI-MS, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **4-sec-butoxybenzoic acid**.



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Caption: General workflow for the spectroscopic analysis of **4-sec-butoxybenzoic acid**.

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